molecular formula C17H17FN6O B2764802 1-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3-[(4-fluorophenyl)methyl]-1-methylurea CAS No. 2380096-08-0

1-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3-[(4-fluorophenyl)methyl]-1-methylurea

Cat. No.: B2764802
CAS No.: 2380096-08-0
M. Wt: 340.362
InChI Key: BKSFMRUYDUDDES-UHFFFAOYSA-N
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Description

1-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3-[(4-fluorophenyl)methyl]-1-methylurea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazine ring, an azetidine ring, and a urea moiety. The presence of a fluorophenyl group further enhances its chemical properties, making it a valuable subject for study in medicinal chemistry and other scientific disciplines.

Preparation Methods

The synthesis of 1-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3-[(4-fluorophenyl)methyl]-1-methylurea involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 2,3-diaminopyrazine and a suitable carbonyl compound.

    Azetidine Ring Formation: The azetidine ring is typically formed via a cyclization reaction involving a suitable amine and an alkyl halide.

    Urea Formation: The final step involves the reaction of the azetidine derivative with an isocyanate to form the urea moiety.

Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

1-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3-[(4-fluorophenyl)methyl]-1-methylurea undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can target the nitrile group in the pyrazine ring, converting it to an amine.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3-[(4-fluorophenyl)methyl]-1-methylurea has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and cellular pathways.

    Medicine: The compound has potential therapeutic applications, including as an inhibitor of specific enzymes involved in disease pathways.

    Industry: It is used in the development of new materials with unique properties, such as advanced polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3-[(4-fluorophenyl)methyl]-1-methylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating biological pathways. For example, it may act as an inhibitor of monoacylglycerol lipase (MAGL), leading to increased levels of endocannabinoids and subsequent modulation of pain and inflammation pathways .

Comparison with Similar Compounds

1-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3-[(4-fluorophenyl)methyl]-1-methylurea can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-3-[(4-fluorophenyl)methyl]-1-methylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN6O/c1-23(17(25)22-9-12-2-4-13(18)5-3-12)14-10-24(11-14)16-15(8-19)20-6-7-21-16/h2-7,14H,9-11H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKSFMRUYDUDDES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NC=CN=C2C#N)C(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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